molecular formula C7H5N3O2S B1521916 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 59488-81-2

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1521916
CAS RN: 59488-81-2
M. Wt: 195.2 g/mol
InChI Key: OZOUSKZJDUDQDW-UHFFFAOYSA-N
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Description

5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid involves the use of reagents such as formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines with the reagents formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
    • Methods : Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .
    • Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Anticancer Activity

    • Field : Oncology
    • Application : Pyrimidines have been studied for their anticancer activity .
    • Methods : The novel thiazolopyrimidine derivatives were studied against human cancer cell lines .
    • Results : Some pyrimidines displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
  • P-gp Mediated Daunorubicin Transport

    • Field : Biochemistry
    • Application : Pyrimidines have been used as activators of P-gp mediated daunorubicin transport .
    • Methods : A series of 4-amino-thieno [2,3-d]pyrimidines was designed, synthesized and evaluated .
    • Results : The modified structure of QB13 was used to design these pyrimidines .
  • Antioxidant Activities

    • Field : Biochemistry
    • Application : Pyrimidines have been found to exhibit antioxidant effects .
    • Methods : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Folate Receptor-Selective Anticancer Agents

    • Field : Oncology
    • Application : 6-Substituted Thieno[2,3-d]pyrimidines have been used as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism .
    • Methods : A series of 6-substituted thieno[2,3-d]pyrimidines was designed, synthesized and evaluated .
    • Results : These compounds inhibited proliferation of Chinese hamster ovary cells (CHO) expressing folate receptors (FRs) α or β but not the reduced folate carrier (RFC) .
  • Thieno[2,3-d:4,5-d′]dipyrimidines Synthesis

    • Field : Organic Chemistry
    • Application : 5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines .
    • Methods : The conversion was done with the reagents formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine .
    • Results : This method provides a new way to synthesize thieno[2,3-d:4,5-d′]dipyrimidines .
  • Antibacterial and Antiviral Activities

    • Field : Microbiology
    • Application : Pyrimidines have been found to exhibit antibacterial and antiviral effects .
    • Methods : The antibacterial and antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial and antiviral effects .
  • Inhibitor of Mitotic Kinesin

    • Field : Cell Biology
    • Application : Pyrimidines have been used as inhibitors of mitotic kinesin, which is potentially important for cancer chemotherapy .
    • Methods : The synthesis of monastrol, a potentially important chemotherapeutic for cancer, was achieved via the utilization of Lewis acid promoter, Yb (OTf)3 .
    • Results : Monastrol acts as an inhibitor of mitotic kinesin .
  • Anti-parasitic and Anti-psoriatic Activities

    • Field : Dermatology and Parasitology
    • Application : Piritrexim (PTX), a synthetic antifolate first synthesized with anti-parasitic, anti-psoriatic and anti-tumor properties .
    • Methods : The synthesis of Piritrexim (PTX) was achieved via a specific method .
    • Results : Piritrexim (PTX) has shown anti-parasitic, anti-psoriatic and anti-tumor properties .

Safety And Hazards

The safety and hazards associated with 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid are not explicitly mentioned in the retrieved papers. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions in the research of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential pharmacological effects .

properties

IUPAC Name

5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-4-3-1-9-2-10-6(3)13-5(4)7(11)12/h1-2H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUSKZJDUDQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(SC2=NC=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659989
Record name 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

CAS RN

59488-81-2
Record name 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59488-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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